Improved Lipophilicity (XLogP3) vs. 4-Bromo-1H-pyrazolo[3,4-b]pyridine (NH) Boosts Predicted Membrane Permeability
The THP-protected derivative demonstrates an XLogP3 of 2.3, compared to 1.5 for the free‑NH congener 4‑bromo‑1H‑pyrazolo[3,4‑b]pyridine [1][2]. The 0.8 log unit increase corresponds to approximately 6-fold higher predicted octanol‑water partition coefficient, which is expected to enhance passive membrane permeability and blood‑brain barrier penetration for CNS‑targeted campaigns.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-Bromo-1H-pyrazolo[3,4-b]pyridine; XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity can directly improve cellular uptake and bioavailability for oral and CNS drug programs, making the THP analog a superior starting point for lead optimization.
- [1] PubChem CID 121228912. XLogP3 = 2.3. View Source
- [2] PubChem CID 45789717. XLogP3 = 1.5. View Source
